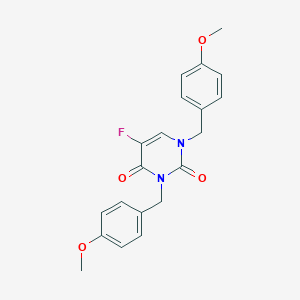

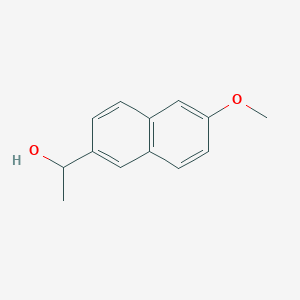

1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where precursor molecules are combined under specific conditions to form the desired product. For example, the synthesis of polyorganophosphazenes with 4-methoxybenzylamine and 4-methoxyphenethylamine has been reported, where these polymers were characterized and analyzed for their potential in drug release applications, indicating a methodology that could potentially be applied or adapted for the synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil (Gudasi et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various analytical techniques. For instance, the crystal structure of related compounds reveals the geometric configuration and the presence of specific functional groups that define their chemical behavior (Nesterov, 2004).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs can include substitution reactions, where one part of the molecule is replaced by another, or addition reactions, where new groups are added to the existing structure. These reactions can alter the molecule's properties and its potential applications (Yadav et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and crystalline structure, can be crucial for their application in various fields. For example, the study of biophotonic materials like 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone provides insights into the physical properties that make these compounds suitable for specific applications (Nesterov, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for undergoing specific reactions, are critical for understanding how these compounds can be utilized. Studies on similar compounds offer valuable insights into how molecular modifications can impact these properties and thereby expand their utility in different scientific domains (Rahn et al., 2008).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Drug Synthesis :

- 5-fluorouracil derivatives, including those related to 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, have shown promise in treating various cancers. For instance, certain derivatives have demonstrated effectiveness as bioreductive alkylating agents in cancer treatment (Lin et al., 1986).

- These compounds have been found to possess greater toxicity towards specific cancer cells, like HCT-116 colon cancer cells, compared to 5-fluorouracil itself, suggesting their potential in causing oxidation or cross-linking of thiols that control mitochondrial permeability transition (Addala et al., 2017).

- In rhabdomyosarcoma cells, 5-fluorouracil derivatives have induced differentiation by increasing HLA class I expression and promoting microtubule stability, offering a promising approach for cancer control (Marchal et al., 2007).

Synthesis of Novel Compounds :

- Researchers have utilized derivatives of 5-fluorouracil, such as this compound, in the synthesis of novel compounds with various applications. For example, novel organopolyphosphazenes with 4-methoxybenzylamine have been synthesized for in vitro release of indomethacin and 5-fluorouracil drugs, displaying promising release characteristics (Gudasi et al., 2006).

Antitumor Agents :

- Compounds synthesized with structures similar to this compound have been evaluated as antitumor agents. For instance, studies have reported high antitumor activity and potential as a low-toxic treatment for Sarcoma 180 (Welchinska & Vilchynska, 2016).

- Another study synthesized Thf-FU and Thf2-FU, achieving high antitumor activity with these compounds, indicating their potential in cancer treatment (Yasumoto et al., 1978).

Other Applications :

- Beyond cancer treatment, 5-fluorouracil derivatives have been explored for other medical applications, such as in the synthesis and release of drugs from polymeric materials (Liu & Rimmer, 2002).

Wirkmechanismus

Target of Action

The primary target of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols .

Mode of Action

This compound acts as an inhibitor of sEH . By binding to the active site of the enzyme, it prevents the conversion of epoxides to diols, thus altering the balance of these compounds within the cell .

Biochemical Pathways

The inhibition of sEH affects the epoxyeicosatrienoic acid (EET) pathway . EETs are signaling molecules that play a role in inflammation, blood pressure regulation, and protection of the heart and brain from ischemic injury . By inhibiting sEH, the compound increases the levels of EETs, potentially leading to anti-inflammatory and cardio-protective effects .

Pharmacokinetics

The related compound 1,3-bis(4-methoxybenzyl)urea has been found in human urine , suggesting that it may be metabolized and excreted by the kidneys.

Eigenschaften

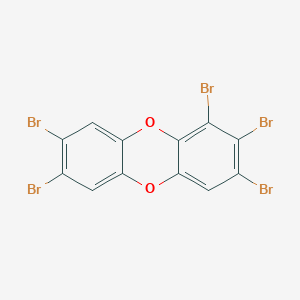

IUPAC Name |

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGWQHJJWACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635353 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897304-05-1 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

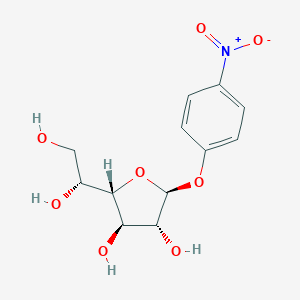

![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)